What is the structure of Uridylyl-2'-5'-uridine ammonium salt?
What is the structure of Uridylyl-2'-5'-uridine ammonium salt?
Structural Characterization, Synthesis, and Biological Applications[1][2]
Executive Summary
Uridylyl-2'-5'-uridine (Up(2'-5')U) ammonium salt is a non-canonical dinucleotide analogue distinguished by a phosphodiester linkage connecting the 2'-hydroxyl of the upstream uridine to the 5'-hydroxyl of the downstream uridine.[1][] Unlike the ubiquitous 3'-5' linkage found in genomic RNA, this regioisomer represents a unique structural probe for nucleic acid enzymology, prebiotic chemistry, and therapeutic RNA design.
This guide dissects the structural divergence of the 2'-5' linkage, its altered hydrolytic stability, and its utility in modulating the immunogenicity and nuclease resistance of therapeutic oligonucleotides.
Molecular Architecture & Stereochemistry[1][2]
The defining feature of Up(2'-5')U is the regiochemistry of the internucleotide bond. In standard RNA, the phosphate backbone connects the 3'-carbon of one ribose to the 5'-carbon of the next. In Up(2'-5')U, this bridge is shifted to the 2'-carbon.[1][]
Chemical Identity[1][3][4]
-
IUPAC Name: Uridylyl-(2'→5')-uridine, ammonium salt[1][][3][4]
-
Common Abbreviation: Up(2'-5')U
-
Molecular Formula:
(Salt form varies by stoichiometry)[1][] -
Molecular Weight (Free Acid): ~550.37 g/mol (Ammonium counterions add ~17-18 Da per mole)[1][]
Structural Topology
The 2'-5' linkage imposes significant conformational constraints compared to the native 3'-5' isomer.[1]
-
Sugar Pucker: While 3'-5' RNA helices predominantly adopt a C3'-endo (A-form) sugar pucker, 2'-5' linked oligomers often display a preference for C2'-endo (B-form DNA-like) or mixed puckers.[1][]
-
Base Stacking: The 2'-5' geometry results in an "extended" backbone conformation. In a dimer context, this reduces the overlap of the uracil bases compared to the compact stacking seen in 3'-5' UpU, altering its thermodynamic stability and interaction with RNA-binding proteins.
Figure 1: Schematic connectivity of Up(2'-5')U. Note the free 3'-OH on the upstream ribose and the phosphate linkage initiating from the 2'-position.[1][]
Physicochemical Properties[1][7][8][9][10]
The Ammonium Salt Advantage
The ammonium salt form is specifically selected for analytical applications over sodium or triethylammonium (TEAA) salts for two reasons:
-
Mass Spectrometry Compatibility: Ammonium ions are volatile. During ESI-MS or MALDI analysis, the ammonium counterion dissociates and evaporates as ammonia (
), leaving the clean ion.[1][] Sodium salts often form non-volatile adducts ( ) that complicate spectral interpretation.[1][] -
Lyophilization: Ammonium salts can be lyophilized from volatile buffers (e.g., ammonium bicarbonate), ensuring a residue-free solid product.[1][]
Stability Profile
| Parameter | 3'-5' Linkage (Standard) | 2'-5' Linkage (Isomer) | Implication |
| Alkaline Hydrolysis | Susceptible | Highly Susceptible | 2'-5' linkages degrade faster in high pH due to the proximity of the 3'-OH nucleophile.[1][] |
| Nuclease Resistance | Low (degraded by RNase A/T1) | High | Most metabolic nucleases are stereospecific for 3'-5' bonds.[1][] Up(2'-5')U resists standard degradation.[1][] |
| Thermal Stability ( | High (in duplexes) | Low | 2'-5' RNA forms less stable duplexes with complementary RNA, lowering melting temperature.[1][] |
Synthesis and Purification Protocols
Synthesis of 2'-5' linked dinucleotides requires orthogonal protection strategies to prevent the formation of the thermodynamic 3'-5' product.
Solid-Phase Phosphoramidite Synthesis
The most robust method utilizes 3'-deoxy-2'-phosphoramidites or regiospecific silyl protection.[1][]
Protocol Overview:
-
Solid Support: Use a Uridine-loaded CPG (Controlled Pore Glass) linked via the 3' or 2' position depending on the desired directionality (usually 3'-linked for standard synthesis).[1][]
-
Coupling: The incoming monomer must be a Uridine 2'-phosphoramidite (where the reactive phosphoramidite group is on the 2' carbon and the 3' is protected, often by TBDMS or TOM).
-
Oxidation & Deprotection: Standard iodine oxidation follows.
-
Purification: The critical step for the ammonium salt is the buffer exchange.
Figure 2: Synthetic workflow for generating high-purity Up(2'-5')U ammonium salt.
Biological Context & Applications[1][11][12][13][14]
Probe for Lariat Debranching Enzyme (Dbr1)
During pre-mRNA splicing, introns are excised as lariats containing a unique 2'-5' phosphodiester branch point.[1][] The enzyme Dbr1 specifically hydrolyzes this 2'-5' bond to linearize the intron for degradation.
-
Application: Up(2'-5')U acts as a minimal substrate mimic or competitive inhibitor to study Dbr1 kinetics and specificity.[1][]
Prebiotic Chemistry (The "RNA World" Hypothesis)
Non-enzymatic replication of RNA (a prerequisite for early life) produces a mixture of 2'-5' and 3'-5' linkages.[1][][5][6]
-
Research Insight: Modern biology selected 3'-5' linkages likely due to the greater stability of helical structures and slower hydrolysis rates. Up(2'-5')U is used in evolutionary biology to test "chemical selection" theories, demonstrating how mixed backbones destabilize genetic information storage.[1][]
RNA Interference (RNAi) Optimization
Incorporating 2'-5' linkages into the sense (passenger) strand of siRNAs can:
-
Prevent the sense strand from loading into the RISC complex (reducing off-target effects).
-
Increase resistance to serum nucleases without abolishing the silencing activity of the antisense strand.
Experimental Handling
Reconstitution and Storage
-
Solubility: The ammonium salt is highly soluble in water (>50 mM).
-
Buffer: Reconstitute in RNase-free water or TE buffer (pH 7.5). Avoid acidic buffers (< pH 5) which may promote isomerization.[]
-
Storage: Lyophilized powder is stable at -20°C for >2 years.[1][] Once in solution, aliquot and store at -80°C to prevent hydrolysis.
Quality Control (Self-Validating Protocol)
To verify the integrity of Up(2'-5')U versus its 3'-5' isomer, perform a Snake Venom Phosphodiesterase (SVPD) assay.[1][]
-
Incubate 1 nmol of Up(2'-5')U with SVPD (0.01 units) at 37°C.
-
Monitor via HPLC or UV absorbance.
-
Result: SVPD is a 3'-exonuclease that generally requires a 3'-5' linkage.[1][] Up(2'-5')U will show significantly retarded degradation kinetics compared to standard UpU control.[1][]
References
-
Santa Cruz Biotechnology. Uridylyl-2'-5'-uridine ammonium salt Product Data.[1][][3]Link[1][]
-
Engelke, D. R., & RNA Society. Stereochemistry of 2',5' nucleic acids and their constituents. PubMed.[7] Link
-
National Institutes of Health (PubChem). Adenylyl-(2'-5')-uridine (Analogous Structure Data).[1][]Link[1][]
-
Sheng, J., et al. (2014). Structural insights into the effects of 2′-5′ linkages on the RNA duplex. PNAS. Link[1][]
-
Pochet, S., et al. Synthesis and properties of 2'-5' linked oligonucleotides. Nucleic Acids Research. Link
Sources
- 1. Adenylyl-(2'-5')-uridine | C19H24N7O12P | CID 112074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Uridylyl-2′-5′-uridine ammonium salt, CAS 108321-54-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Effect of 2′-5′/3′-5′ phosphodiester linkage heterogeneity on RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
